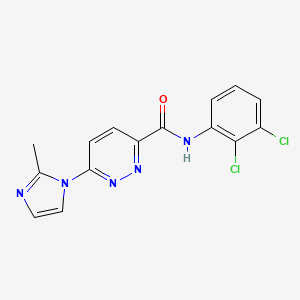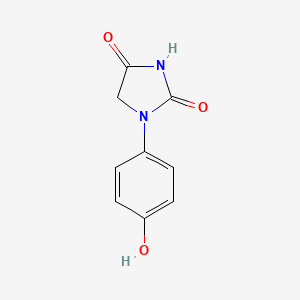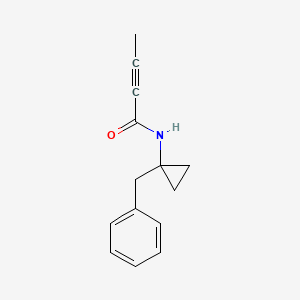
N-(1-Benzylcyclopropyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzylcyclopropyl)but-2-ynamide is a compound belonging to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. Ynamides have gained significant attention in organic synthesis due to their unique reactivity and versatility in forming complex nitrogen-containing molecules.
Preparation Methods
One common method involves the use of N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions under photoredox-catalyzed conditions . This method is known for its operational simplicity and broad substrate scope, yielding the desired ynamide with high stereoselectivity.
Chemical Reactions Analysis
N-(1-Benzylcyclopropyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.
Substitution: The triple bond in ynamides is highly polarized, making it a suitable site for nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.
Cyclization: Ynamides can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Scientific Research Applications
N-(1-Benzylcyclopropyl)but-2-ynamide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex nitrogen-containing molecules, including valuable N-heterocycles.
Medicinal Chemistry: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: Ynamides are used in the development of new materials with specific electronic and structural properties.
Mechanism of Action
The mechanism of action of N-(1-Benzylcyclopropyl)but-2-ynamide involves its highly polarized triple bond, which facilitates various chemical transformations. The nitrogen atom bearing the electron-withdrawing group enhances the reactivity of the triple bond, making it a suitable site for nucleophilic attacks and other reactions. The compound can act as a precursor to keteniminium ions, which are intermediates in many organic reactions .
Comparison with Similar Compounds
N-(1-Benzylcyclopropyl)but-2-ynamide can be compared to other ynamides, such as N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide. While both compounds share a similar structure, the presence of different substituents on the nitrogen atom can significantly influence their reactivity and applications. This compound is unique due to its specific combination of a benzyl group and a cyclopropyl ring, which imparts distinct electronic and steric properties.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to undergo various chemical transformations make it a crucial building block for the development of complex molecules and new materials. The compound’s distinct structure and properties set it apart from other similar ynamides, highlighting its importance in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-benzylcyclopropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-13(16)15-14(9-10-14)11-12-7-4-3-5-8-12/h3-5,7-8H,9-11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMKOQGMWJVDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)
![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)
![(4Ar,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride](/img/structure/B2831698.png)
![3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2831700.png)
![N-(1-cyano-1-methylethyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2831702.png)
![3-[(1-cyclobutanecarbonylazetidin-3-yl)oxy]pyridine](/img/structure/B2831703.png)

![13-chloro-N-(2-ethoxyphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2831710.png)
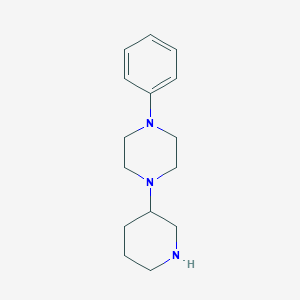
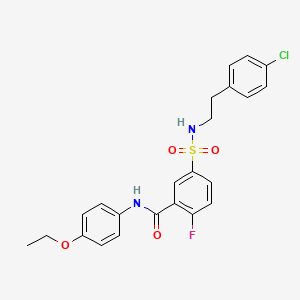

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
